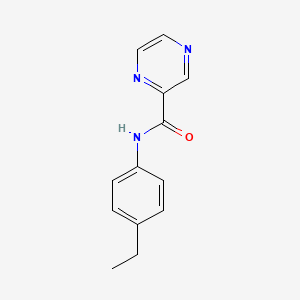

N-(4-ethylphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAABJMRUUQSQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329795 | |

| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

424818-79-1 | |

| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Pyrazine 2 Carboxamide Scaffolds

Primary Synthetic Routes for Pyrazine-2-carboxamide Core Structures

The formation of the amide bond is central to the synthesis of N-(4-ethylphenyl)pyrazine-2-carboxamide. This can be achieved through several established methods, most notably via the reaction of an activated carboxylic acid derivative with an aniline (B41778) or through direct condensation reactions.

Amidation Reactions via Acid Chlorides and Substituted Anilines

A prevalent and efficient method for the synthesis of N-phenylpyrazine-2-carboxamides involves the reaction of pyrazine-2-carbonyl chloride with a substituted aniline. mdpi.comresearchgate.netnih.gov This approach is widely applicable and allows for the introduction of a variety of substituents on the phenyl ring.

The synthesis of this compound would begin with the preparation of pyrazine-2-carbonyl chloride. This is typically achieved by treating pyrazinoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343). researchgate.netnih.gov The resulting acid chloride is a reactive intermediate that is then coupled with 4-ethylaniline (B1216643). The reaction is generally carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov

The general reaction scheme is as follows:

Step 1: Formation of the Acid Chloride Pyrazinoic acid is refluxed with an excess of thionyl chloride in a dry solvent like toluene until the reaction is complete. The excess thionyl chloride and solvent are then removed under vacuum to yield the crude pyrazine-2-carbonyl chloride. researchgate.netnih.gov

Step 2: Amide Bond Formation The pyrazine-2-carbonyl chloride, dissolved in a dry aprotic solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), is added dropwise to a solution of 4-ethylaniline and a base like pyridine. researchgate.netnih.gov The reaction mixture is stirred at room temperature, and upon completion, the product is typically isolated by precipitation in water followed by recrystallization.

This method has been successfully employed for a wide array of substituted anilines, yielding the corresponding N-phenylpyrazine-2-carboxamides in good yields. researchgate.netnih.govnih.gov

Condensation Reactions (e.g., DCC/DMAP Mediated)

An alternative to the acid chloride route is the direct condensation of pyrazinoic acid with 4-ethylaniline using coupling agents. Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a commonly used reagent system for this type of transformation. mdpi.comrsc.org This method, often referred to as Steglich esterification when applied to the formation of esters, is also effective for amide bond formation and is known for its mild reaction conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive acyl-pyridinium species, which readily reacts with the amine. rsc.orgorganic-chemistry.org

A typical procedure would involve:

Dissolving pyrazinoic acid, 4-ethylaniline, and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM). mdpi.com

Cooling the mixture in an ice bath before adding a solution of DCC in the same solvent. mdpi.com

Allowing the reaction to warm to room temperature and stirring until completion.

The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. The desired product is then isolated from the filtrate after standard workup procedures.

One documented synthesis of a substituted N-phenylpyrazine-2-carboxamide using this method involved reacting pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline (B1294692) in the presence of DCC and a catalytic amount of DMAP in DCM, affording the product in an 83% yield. mdpi.com

Strategies for Structural Diversification on the Pyrazine (B50134) Ring

Modification of the pyrazine ring of the this compound scaffold allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties. Key strategies include alkylation, halogenation, and the introduction of other functional groups.

Alkylation and Halogenation Approaches

Alkylation: The introduction of alkyl groups onto the pyrazine ring can significantly impact the lipophilicity and biological activity of the molecule. A common method for the introduction of a tert-butyl group, for example, involves the use of 5-tert-butylpyrazine-2-carboxylic acid as the starting material in the synthetic routes described in section 2.1. mdpi.comresearchgate.netnih.gov The synthesis of this substituted pyrazinoic acid can be achieved through radical alkylation of pyrazine-2-carboxylic acid using pivalic acid in the presence of a silver nitrate (B79036) catalyst. researchgate.net While specific examples for the introduction of an ethyl group directly onto the pyrazine-2-carboxamide core are less common in the reviewed literature, general alkylation strategies for pyrazine rings could potentially be adapted. researchgate.net

Halogenation: The introduction of halogen atoms, particularly chlorine, onto the pyrazine ring is a well-established strategy for modifying the electronic properties and metabolic stability of pyrazine-2-carboxamides. mdpi.comresearchgate.netnih.govnih.gov Compounds such as 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid are frequently used as precursors. mdpi.comresearchgate.netnih.gov Halogenation of the pyrazine ring itself can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), although the regioselectivity can be influenced by the existing substituents. researchgate.net

Functional Group Introduction (e.g., Amino, Tert-Butyl)

Amino Group Introduction: The introduction of an amino group onto the pyrazine ring can provide a handle for further functionalization and can influence the compound's hydrogen bonding capabilities. A common strategy for introducing an amino group is through the aminodehalogenation of a chloropyrazine precursor. nih.govresearchgate.net For instance, 3-chloropyrazine-2-carboxamide (B1267238) can react with various amines, including benzylamines, via nucleophilic aromatic substitution to yield 3-aminopyrazine-2-carboxamide (B1665363) derivatives. nih.govresearchgate.net This reaction is often carried out in a solvent like THF with a base such as triethylamine (B128534) and can be accelerated by microwave irradiation. researchgate.net

Tert-Butyl Group Introduction: As mentioned previously, the tert-butyl group is a common substituent in pyrazine-2-carboxamide derivatives. Its introduction is typically achieved by starting the synthesis with a tert-butyl-substituted pyrazinoic acid, such as 5-tert-butylpyrazine-2-carboxylic acid. mdpi.comresearchgate.netnih.govnih.gov The presence of the bulky tert-butyl group can influence the conformation of the molecule and enhance its lipophilicity.

Strategies for Substitutions on the Phenyl Moiety

Modification of the 4-ethylphenyl group of this compound offers another avenue for structural diversification. While the primary synthesis often starts with the appropriately substituted aniline, it is also possible to modify the phenyl ring of a pre-formed N-phenylpyrazine-2-carboxamide scaffold.

One potential strategy is Friedel-Crafts alkylation or acylation . For instance, one could envision starting with N-phenylpyrazine-2-carboxamide and introducing an ethyl group via a Friedel-Crafts alkylation using an ethyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netbeilstein-journals.orgyoutube.comyoutube.com However, a significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation and carbocation rearrangements. researchgate.netyoutube.com A more controlled approach would be a Friedel-Crafts acylation followed by reduction. This would involve reacting N-phenylpyrazine-2-carboxamide with acetyl chloride and AlCl₃ to introduce an acetyl group, which can then be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. It is important to note that the amide nitrogen is a deactivating group, which could direct the substitution to the meta position or hinder the reaction altogether. rsc.org

Introduction of Alkyl and Halogen Substituents

The functionalization of the pyrazine ring with alkyl and halogen groups is a fundamental strategy in the synthesis of pyrazine-2-carboxamide derivatives. These modifications can significantly influence the molecule's properties.

The introduction of alkyl groups, such as the tert-butyl group, can be achieved through various synthetic routes. nih.gov For instance, the synthesis of 5-tert-butylpyrazine-2-carboxylic acid has been reported as a precursor for more complex amides. nih.govresearchgate.net One common method for methylation involves the coupling reaction of chloropyrazines with trimethylaluminum (B3029685) in the presence of a palladium catalyst, which has been shown to produce mono- and dimethylpyrazines in high yields. semanticscholar.org This approach may be adaptable for the introduction of other alkyl groups using different trialkylaluminum reagents. semanticscholar.org

Halogenation of the pyrazine ring is another critical modification. The synthesis of 6-chloropyrazine-2-carboxylic acid provides a key intermediate for further derivatization. nih.govmdpi.com This chlorinated precursor can then be used to generate a variety of amide derivatives. nih.govresearchgate.net For example, 3-chloropyrazine-2-carboxamide can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518) via partial hydrolysis. mdpi.com This halo-derivative serves as a versatile starting material for reactions such as aminodehalogenation, where the chlorine atom is displaced by various amines to create a library of substituted pyrazine-2-carboxamides. mdpi.com The strategic placement of halogens can also be used to direct subsequent reactions or to modulate the electronic properties of the pyrazine ring. rsc.orgnih.gov

| Precursor | Reagent/Method | Resulting Substituent | Reference |

| Chloropyrazines | Trimethylaluminum, Palladium catalyst | Methyl | semanticscholar.org |

| 3-Chloropyrazine-2-carbonitrile | Partial Hydrolysis | 3-Chloropyrazine-2-carboxamide | mdpi.com |

| Pyrazine-2-carboxylic acid | Thionyl chloride, then amine | Amide derivatives | mdpi.com |

| 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride, then amine | 6-Chloro-N-aryl-pyrazine-2-carboxamides | nih.gov |

Arylation Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl groups onto heterocyclic scaffolds like pyrazine. mdpi.comnih.gov This methodology is highly relevant for the synthesis of this compound, where the 4-ethylphenyl group is attached to the pyrazine core.

The general approach involves the reaction of a halopyrazine derivative with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to yield a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov This demonstrates the feasibility of arylating the pyrazine scaffold, a key step in synthesizing compounds like this compound.

The efficiency of the Suzuki coupling can be influenced by several factors, including the choice of catalyst, base, and solvent. researchgate.net Research has explored various palladium(II) complexes as catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with arylboronic acids, demonstrating superior activity under optimized conditions. researchgate.net

| Halogenated Pyrazine | Arylating Agent | Catalyst System | Product Type | Reference |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids/pinacol esters | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.comnih.gov |

| 2-Chloropyrazine | Various arylboronic acids | Palladium(II) ONO pincer complexes | 2-Arylpyrazines | researchgate.net |

| 2-Halopyridine N-oxides | Grignard reagents | Not specified | 2-Arylpyridines | nih.gov |

Chemoenzymatic Synthesis Approaches for Pyrazine-2-carboxamide Derivatives

The quest for more sustainable and selective synthetic methods has led to the exploration of chemoenzymatic strategies for amide bond formation. nih.govnumberanalytics.comresearchgate.net Enzymes, particularly lipases and proteases, offer a green alternative to traditional chemical coupling reagents. nih.govnumberanalytics.com

Lipase-catalyzed amidation has proven effective, especially in non-aqueous solvents. nih.govnumberanalytics.com For instance, Candida antarctica lipase (B570770) B (CALB) has been widely used to catalyze amidation reactions between carboxylic acids and amines under anhydrous conditions. nih.gov This enzymatic approach is simple, efficient, and often yields pure amides without the need for extensive purification. nih.gov The reaction involves the direct coupling of a carboxylic acid (like pyrazine-2-carboxylic acid) and an amine (like 4-ethylaniline).

Another class of enzymes, ATP-grasp ligases, catalyze amide bond formation by activating the carboxylic acid with adenosine (B11128) triphosphate (ATP). researchgate.netnih.govrsc.org This method is part of nature's strategy for constructing amide bonds and has been harnessed for synthetic purposes. nih.govrsc.org While the chemical synthesis of certain pyrazine derivatives can be complex, enzymatic cascades are being explored, though they can be limited by the substrate specificity of the enzymes involved. acs.org

| Enzyme Class | Mechanism | Key Features | Reference |

| Lipases (e.g., CALB) | Transacylation in non-aqueous media | High selectivity, reduced waste, mild conditions | nih.govnumberanalytics.com |

| ATP-grasp enzymes | ATP-dependent activation of carboxylic acid | Operates in aqueous conditions, high efficiency | researchgate.netnih.govrsc.org |

| Penicillin G acylases (PGAs) | Reversible hydrolysis/synthesis of amide bond | Exploited for semi-synthetic antibiotic production | rsc.org |

Analytical Techniques for Structural Elucidation of Novel Derivatives

The definitive identification and characterization of novel pyrazine-2-carboxamide derivatives rely on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structure determination. nih.gov

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For a compound like this compound, specific signals would be expected for the protons on the pyrazine ring, the ethylphenyl group (including the aromatic protons, the methylene (B1212753) quartet, and the methyl triplet), and the amide N-H proton. nih.gov

¹³C NMR reveals the number and types of carbon atoms in the molecule, including those in the pyrazine ring, the ethylphenyl substituent, and the carbonyl carbon of the amide group. mdpi.comnih.gov

2D NMR techniques , such as gHSQC and gHMBC, are used to establish correlations between protons and carbons, confirming the precise connectivity of the atoms within the molecule. nih.govresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. mdpi.comnih.govsemanticscholar.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. semanticscholar.org

Infrared (IR) Spectroscopy is useful for identifying characteristic functional groups. bendola.com For this compound, key absorption bands would include the N-H stretch and the C=O stretch of the amide group. nih.govbendola.com

Elemental Analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared to the calculated values for the proposed structure to confirm its empirical formula. mdpi.comnih.gov

| Analytical Technique | Information Provided | Example Application | Reference |

| ¹H NMR | Proton environment and connectivity | Elucidation of signals for pyrazine and substituted phenyl rings | nih.govbendola.com |

| ¹³C NMR | Carbon skeleton structure | Identification of carbonyl, aromatic, and aliphatic carbons | mdpi.comnih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition | Confirmation of the molecular formula of new derivatives | mdpi.comnih.govsemanticscholar.org |

| Infrared (IR) Spectroscopy | Presence of functional groups | Detection of N-H and C=O stretching vibrations of the amide | nih.govbendola.com |

| Elemental Analysis | Percentage composition of elements | Verification of the empirical formula | mdpi.comnih.gov |

Preclinical Biological Evaluation and Mechanistic Studies of N 4 Ethylphenyl Pyrazine 2 Carboxamide and Its Analogues

Antimycobacterial Activity

The antimycobacterial potential of N-(4-ethylphenyl)pyrazine-2-carboxamide and its analogues has been a primary focus of research, driven by the structural similarity to the first-line anti-tuberculosis drug, pyrazinamide (B1679903) (PZA).

A series of 5-chloro-N-phenylpyrazine-2-carboxamides, including the 4-ethylphenyl analogue, were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. Most of these compounds showed significant efficacy, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL. Another study focused on 5-alkylamino-N-phenylpyrazine-2-carboxamides tested against the attenuated H37Ra strain of M. tuberculosis. This research identified several molecules with micromolar MIC values, highlighting the potential of this chemical class. For instance, related compounds such as 5-tert-butyl-N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide and 6-chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide showed activity against the virulent H37Rv strain with MICs around 10 μM.

| Compound Analogue | Mycobacterium Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamides (general series) | H37Rv | 1.56 - 6.25 | |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | H37Rv | 1.56 | |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | H37Rv | 3.13 | |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | H37Ra | 3.91 | |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | H37Ra | 0.78 |

The activity of these compounds extends to non-tuberculous mycobacteria (NTM), which are of increasing clinical importance. A study on 5-chloro-N-phenylpyrazine-2-carboxamides screened them against M. kansasii and two strains of M. avium. The analogue 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was notably active, inhibiting all tested mycobacterial strains, with an MIC of 12.5 µg/mL against the NTM strains.

Antiviral Activity Investigations

The structural similarities of pyrazine-2-carboxamide derivatives to existing antiviral agents have prompted comprehensive studies into their efficacy against a range of viral pathogens.

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) spurred a global search for effective antiviral treatments. A significant area of this research has focused on the analogues of Favipiravir, a pyrazine-2-carboxamide derivative approved for the treatment of influenza. nih.govnih.gov Favipiravir acts as a prodrug; it is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP). nih.govnih.govmdpi.com This active metabolite mimics a purine nucleoside and is recognized by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication. nih.govmdpi.com

In this context, various pyrazine-based small molecules have been synthesized and evaluated for their potential to inhibit SARS-CoV-2. Studies have reported the development of pyrazine-triazole and pyrazine-benzothiazole conjugates with significant potency against the virus. nih.gov For instance, certain pyrazine-triazole conjugates have demonstrated better antiviral activity and selectivity indexes than the reference drug Favipiravir. nih.gov Computational and in vitro studies on Favipiravir analogues have sought to enhance binding to the SARS-CoV-2 RdRp, with modifications to the pyrazine (B50134) ring showing potential for improved inhibitory activity. mdpi.comresearchgate.net These findings underscore the potential of the this compound scaffold as a basis for developing novel anti-SARS-CoV-2 agents.

The antiviral research on pyrazine-2-carboxamide derivatives extends beyond coronaviruses, with evidence suggesting a broad-spectrum potential against various viral families, particularly RNA viruses. nih.gov Favipiravir itself has demonstrated efficacy against influenza viruses, Zika virus, and Ebola virus. nih.gov The mechanism of action, involving the inhibition of viral RdRp, is a conserved process across many RNA viruses, providing a basis for this broad activity. researchgate.net

Analogues of Favipiravir, such as T-1105 (3-hydroxy-2-pyrazinecarboxamide), have also shown promising results against influenza H1N1 and other RNA viruses. nih.gov Furthermore, research into other related heterocyclic systems, such as pyrido[2,3-b]pyrazine derivatives, has identified compounds with potent activity against members of the Herpesviridae family, including HSV-1, HSV-2, and EBV, indicating a broad-spectrum antiherpetic potential. nih.gov This body of evidence supports the continued investigation of this compound and its analogues as potential broad-spectrum antiviral agents. researchgate.net

Anticancer Research and Target Inhibition

In addition to their antiviral properties, pyrazine-2-carboxamide derivatives have been extensively investigated for their potential as anticancer agents. These studies have revealed significant antiproliferative activity across various cancer cell lines, mediated through mechanisms such as cell cycle modulation and kinase inhibition.

Numerous studies have demonstrated the in vitro antiproliferative effects of this compound analogues against a panel of human cancer cell lines.

Derivatives of this scaffold have shown notable activity against colon cancer cell lines. For example, a novel 1,2,4-triazine sulfonamide derivative demonstrated the ability to inhibit the viability and proliferation of DLD-1 and HT-29 colon cancer cells. mdpi.comresearchgate.net Similarly, certain spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have exhibited moderate anticancer activity against the colon HT29 cell line. mdpi.com

In studies involving hepatocellular carcinoma (HepG2) cells, benzo[g]quinazoline derivatives, which share a heterocyclic core structure, have shown potent antiproliferative activities. nih.gov

Furthermore, the anti-leukemic potential of related compounds has been explored. Pyrrolo[1,2-a]quinoxaline derivatives have been reported to exhibit interesting cytotoxic potential against several human leukemic cell lines , including HL60, K562, and U937 cells. mdpi.com

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound/Analogue Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole (Compound 1) | Colon (HT29) | 24.3 ± 1.29 | mdpi.com |

| Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole (Compound 1) | Renal (RXF393) | 7.01 ± 0.39 | mdpi.com |

| Benzo[g]quinazoline derivative (Compound 15) | Liver (HepG2) | 26.0 ± 2.5 | nih.gov |

| Benzo[g]quinazoline derivative (Compound 17) | Breast (MCF-7) | 8.8 ± 0.5 | nih.gov |

| Pyrrolo[1,2-a]quinoxaline derivative (Compound 9) | Leukemia (U937) | ~8-31 | mdpi.com |

A key mechanism underlying the antiproliferative activity of many anticancer agents is the disruption of the cell cycle. Several analogues of this compound have been shown to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.gov This arrest prevents cancer cells from entering mitosis, ultimately leading to apoptosis or cellular senescence.

For instance, a novel 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, was found to inhibit the growth of colorectal cancer cells by inducing G2/M arrest. nih.gov This effect was linked to the selective inhibition of the interaction between FBXW7 and c-Jun proteins. nih.gov Similarly, other structurally related compounds, such as certain resveratrol analogues, have been shown to cause G2/M cell cycle arrest in human colorectal cancer cells through the activation of the p53–p21 pathway. researchgate.net The induction of G2/M arrest is a common mechanism for various chemotherapeutic agents and highlights a potential pathway through which pyrazine-2-carboxamide derivatives exert their anticancer effects. frontiersin.org

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net The pyrazine scaffold is a privileged structure in the design of kinase inhibitors. nih.govresearchgate.net

Investigations into pyrazine-2-carboxamide derivatives have revealed inhibitory activity against several important cancer-related kinases. Studies have shown that some of these compounds can act as tyrosine kinase inhibitors. For example, 3-amino-N-phenylpyrazine-2-carboxamide was found to inhibit AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA). ajchem-a.com

Furthermore, the pyrazine core has been incorporated into inhibitors of the RAF kinase family. Specifically, 2,6-disubstituted pyrazine scaffolds have been developed as inhibitors of mutant (V600E)BRAF, a key driver in melanoma and other cancers. nih.govresearchgate.net These inhibitors have demonstrated selectivity for (V600E)BRAF over CRAF. nih.gov

Histone Deacetylase (HDAC) Inhibitory Activity

While direct studies on the histone deacetylase (HDAC) inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of pyrazine-containing compounds has been investigated for this therapeutic target. Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. Their inhibition has emerged as a promising strategy in cancer therapy.

Recent research has focused on developing novel class-I selective HDAC inhibitors. For instance, a series of inhibitors containing a 2-aminobenzamide moiety as a zinc-binding group connected to a central (piperazin-1-yl)pyrazine has been synthesized and evaluated. These compounds demonstrated selectivity for HDAC1/HDAC2 over HDAC3 semanticscholar.org. Another study highlighted that acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide are potent sub-type selective HDAC6 inhibitors, and constraining this structure into a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine heterocyclic system led to enhanced HDAC6 selectivity and inhibitory activity nih.gov. These findings underscore the potential of the pyrazine scaffold as a core element in the design of selective HDAC inhibitors. Although data for this compound is not available, its structural similarity to these active compounds suggests that it and its analogues could be interesting candidates for future HDAC inhibition studies.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is predominantly found on immune cells and is implicated in inflammatory processes. Its role in inflammation makes it an attractive target for the development of novel therapeutics. While there is no specific data on the P2X7 receptor antagonism of this compound, related pyrazine-carboxamide derivatives have been synthesized and evaluated for this activity.

A study exploring the structure-activity relationship of novel pyrazine, quinoline-carboxamide, and oxadiazole series as P2X7R antagonists found that substitutions on the phenyl ring of carboxamide derivatives influenced their inhibitory potency in a Ca2+ mobilization assay nih.gov. The presence of an amide linkage, as is found in this compound, is a key feature in various P2X7R antagonists nih.gov. For example, a series of (Pyrazine-2-carboxamido)phenyl benzenesulfonate derivatives were synthesized, and their inhibitory potential was found to vary with different functional group substitutions on the phenyl ring nih.gov. These findings suggest that the this compound scaffold has the potential for P2X7 receptor antagonism, warranting further investigation into its specific activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazine derivatives has been an area of active research. While direct experimental data on the anti-inflammatory activity of this compound is limited, the pyrazine nucleus is a component of various compounds known to possess anti-inflammatory properties. The structural features of this compound, particularly the carboxamide linkage, are present in many biologically active molecules.

For instance, studies on novel pyrazole analogues have demonstrated significant anti-inflammatory activity in animal models nih.gov. Similarly, various carboxamide derivatives have been synthesized and shown to possess analgesic and anti-inflammatory properties alliedacademies.org. The P2X7 receptor, a known mediator of inflammation, is a target for some pyrazine-containing antagonists, suggesting an indirect link to anti-inflammatory effects nih.gov. Given the established anti-inflammatory potential of related heterocyclic compounds, it is plausible that this compound and its analogues could exhibit anti-inflammatory effects, though specific studies are required to confirm this.

Phytochemical Elicitation and Plant Physiology Studies

Induction of Flavonoid and Flavonolignan Production in Plant Cell Cultures

Substituted N-phenylpyrazine-2-carboxamides have been identified as effective abiotic elicitors for the enhanced production of secondary metabolites, such as flavonoids and flavonolignans, in plant cell cultures. These compounds can trigger defense responses in plant cells, leading to an increased synthesis of these valuable phytochemicals.

In a study utilizing a callus culture of Ononis arvensis, several N-phenylpyrazine-2-carboxamide derivatives were investigated for their ability to induce flavonoid production. All tested compounds were found to influence the flavonoid content. Notably, a maximal flavonoid production increase of approximately 900% was achieved after a twelve-hour elicitation with 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide nih.govnih.gov. The effect of these elicitors was observed to be dependent on the duration of exposure, with significant increases in flavonoid content also noted after 48 and 72 hours of elicitation with the same compound nih.gov.

Interactive Data Table: Effect of N-Phenylpyrazine-2-carboxamide Analogues on Flavonoid Production in Ononis arvensis

| Compound | Exposure Time (hours) | Flavonoid Production Increase (%) |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 12 | ~900 |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 48 | High |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 72 | High |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 48 | Increased |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 72 | Increased |

Photosynthesis Inhibition in Chloroplast Systems

A number of N-phenylpyrazine-2-carboxamide derivatives have been evaluated for their herbicidal potential through the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. The inhibitory activity of these compounds is influenced by the nature and position of substituents on both the pyrazine and phenyl rings, as well as their lipophilicity nih.govnih.gov.

The efficiency of photosynthesis inhibition is typically expressed as an IC50 value, which represents the molar concentration of the compound required to cause a 50% decrease in the oxygen evolution rate. Studies have shown that while many N-phenylpyrazine-2-carboxamides exhibit some level of inhibitory activity, their potency can vary significantly. For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most effective inhibitor in one series, with an IC50 value of 51.0 µmol·L⁻¹ nih.govnih.govresearchgate.net. In another series of chlorinated N-phenylpyrazine-2-carboxamides, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest PET inhibition with an IC50 of 43.0 µmol/L mdpi.com. The inhibitory activity of these compounds is often compared to the commercial herbicide Diuron (DCMU), which has a comparable IC50 value of approximately 1.9 µmol/L nih.gov.

Interactive Data Table: Photosynthesis Inhibition (IC50) of N-Phenylpyrazine-2-carboxamide Analogues in Spinach Chloroplasts

| Compound | IC50 (µmol·L⁻¹) |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 |

| Diuron (DCMU) - Reference | ~1.9 |

Antialgal Effects

The antialgal activity of substituted N-phenylpyrazine-2-carboxamides has been investigated, primarily against the green alga Chlorella vulgaris. This activity is assessed by measuring the reduction in chlorophyll (B73375) content after exposure to the compounds. The effectiveness is quantified by the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in chlorophyll content compared to a control sample nih.gov.

Research has shown that all investigated N-phenylpyrazine-2-carboxamide compounds reduced the chlorophyll content in Chlorella vulgaris. The highest inhibitory effect in one study was observed for 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, with an IC50 value of 44.0 µmol·L⁻¹ nih.govnih.govresearchgate.net. The antialgal activity of these compounds is compared to the selective herbicide DCMU, which has a reported IC50 value of about 7.3 µmol·L⁻¹ in this assay nih.gov.

Interactive Data Table: Antialgal Activity (IC50) of N-Phenylpyrazine-2-carboxamide Analogues against Chlorella vulgaris

| Compound | IC50 (µmol·L⁻¹) |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 44.0 |

| DCMU - Reference | ~7.3 |

Enzyme Inhibition Studies (e.g., Alkaline Phosphatase)

Research into the enzymatic activities of this compound and its analogues has revealed potential inhibitory effects, particularly against alkaline phosphatase (ALP). Alkaline phosphatase is a substrate-independent enzyme responsible for the hydrolysis of various monophosphate esters, including adenosine (B11128) monophosphate (AMP). mdpi.comnih.gov Compounds containing nitrogen and amide linkages, such as pyrazine derivatives, have been identified as potential inhibitors of human alkaline phosphatase activity. mdpi.com

While direct studies on this compound are not extensively detailed in the provided research, significant findings have emerged from the investigation of its analogues. A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against human alkaline phosphatase. mdpi.comresearchgate.net

The synthesized pyrazine carboxamides demonstrated notable inhibitory potential. mdpi.com Among the tested compounds, derivative 5d was identified as the most potent inhibitor of alkaline phosphatase, exhibiting significant activity. mdpi.comresearchgate.netsemanticscholar.org The inhibitory concentrations (IC₅₀) for these analogues were determined, providing a quantitative measure of their efficacy.

Detailed findings from the in vitro alkaline phosphatase inhibition assay are presented in the table below.

| Compound | Structure / Name | IC₅₀ (µM) |

| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 2.158 ± 0.03 |

| 5a | N-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine-2-carboxamide | 1.896 ± 0.03 |

| 5b | N-(4'-fluoro-5-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 1.632 ± 0.01 |

| 5c | N-(4'-chloro-5-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 1.584 ± 0.02 |

| 5d | N-(4'-methoxy-5-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide | 1.469 ± 0.02 |

Data sourced from studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives. mdpi.comsemanticscholar.org

In addition to experimental assays, in silico molecular docking studies were performed to elucidate the potential binding interactions between these pyrazine carboxamide derivatives and the active site of human alkaline phosphatase (PDB ID: 1EW2). mdpi.comresearchgate.net These computational studies provide insights into the molecular basis for the observed inhibitory activity. mdpi.com For the most potent compound, 5d , the docking analysis revealed the formation of two hydrogen bonds with Lys550 and Gln546 via the oxygen of the carbonyl carbons. mdpi.com Furthermore, conventional carbon-hydrogen bonds were established with Tyr557, Glu575, and Arg612, and π-alkyl interactions were observed with Ile578 and Arg615. mdpi.com

These findings underscore the potential of the pyrazine carboxamide scaffold as a basis for developing inhibitors of alkaline phosphatase. mdpi.com

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Correlation of Structural Motifs with Biological Potency

The biological potency of pyrazine-2-carboxamide derivatives is intrinsically linked to their structural architecture. The core scaffold, consisting of a pyrazine (B50134) ring linked to a phenyl group via a carboxamide bridge, serves as a versatile template for interacting with various biological targets. Research into analogs of N-(4-ethylphenyl)pyrazine-2-carboxamide has demonstrated that specific structural motifs are critical for activity.

For instance, in the development of inhibitors for echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK), a validated target in non-small cell lung cancer, structural optimization of a pyrazine-2-carboxamide lead compound was key to enhancing potency. nih.gov Similarly, studies on antitubercular agents have shown that the nature and substitution pattern on both the pyrazine and phenyl rings are determinant factors for efficacy. rsc.org

The introduction of a tert-butyl group at the 5-position of the pyrazine ring is a recurring motif that often enhances activity. researchgate.netnih.gov In the context of eliciting secondary metabolite production in plant cultures, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was identified as a potent elicitor of taxifolin. nih.gov

The data below, derived from studies on various pyrazine-2-carboxamide derivatives, illustrates the correlation between structural changes and biological activity against different targets.

Table 1: Biological Activity of Selected Pyrazine-2-Carboxamide Derivatives

| Compound | Substituents | Target/Activity | Observed Potency | Reference |

|---|---|---|---|---|

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | -H on pyrazine; -CF3 at para-position of phenyl | Antitubercular (M. tuberculosis) | High activity (MIC ≤ 2 µg/L) | rsc.org |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | -H on pyrazine; -Br at ortho, -CH3 at meta-position of phenyl | Antitubercular (M. tuberculosis) | High activity (MIC ≤ 2 µg/L) | rsc.org |

| 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | -t-Butyl at C5, -Cl at C6 of pyrazine; -I at meta, -CH3 at para-position of phenyl | Antitubercular (M. tuberculosis) | High activity (IC90 = 0.819 µg/mL) | rsc.org |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | -Cl at C6 of pyrazine; -I at meta, -CH3 at para-position of phenyl | Photosynthesis Inhibition (Spinach Chloroplasts) | Most effective inhibitor (IC50 = 51 µmol∙L-1) | nih.govmdpi.com |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | -t-Butyl at C5 of pyrazine; -Cl at para, -CH3 at meta-position of phenyl | Antialgal (Chlorella vulgaris) | Highest reduction of chlorophyll (B73375) (IC50 = 44.0 µmol∙L-1) | mdpi.com |

Influence of Substituent Position and Electronic Properties on Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the N-phenyl ring of pyrazine-2-carboxamides profoundly affect their biological activity. For the parent compound this compound, the ethyl group at the para-position is an electron-donating group that influences the electron density of the entire molecule.

Studies on various analogs have systematically explored these effects. For instance, research on photosynthesis-inhibiting herbicides demonstrated that a quasi-parabolic relationship often exists between the lipophilicity (log P) of the compounds and their activity. researchgate.netnih.gov Substituents that are electron-withdrawing, such as trifluoromethyl (-CF3) or halogens (-Cl, -I), are frequently incorporated to enhance potency. nih.govmdpi.com The placement of these groups is crucial; a methyl group in the ortho position of the benzene (B151609) ring was found to be disadvantageous for interactions with the photosynthetic apparatus compared to other positions. nih.gov

The electron-deficient character of the pyrazine ring itself makes it a suitable electron-acceptor moiety in push-pull systems, a property that can be modulated by substituents. mdpi.com The introduction of different substituents can regulate the electron-withdrawing ability of the pyrazine core. nih.gov For example, in a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, an unsubstituted phenyl ring showed promising anti-tuberculosis activity. However, introducing a para-bromo substituent on the phenyl ring led to the most potent compound in a related homopiperazine (B121016) series, indicating that electronic and steric factors are both at play. rsc.org

Similarly, in the design of fibroblast growth factor receptor (FGFR) inhibitors, scaffold hopping from a pyrimidine (B1678525) core to a pyrazine scaffold was a successful strategy, leveraging the unique electronic properties of the pyrazine ring. acs.orgacs.org The electronic properties of substituents also affect the nonlinear optical (NLO) properties of these molecules, with various substituents altering the HOMO-LUMO energy gap. mdpi.com

Table 2: Effect of Phenyl Ring Substituents on Photosynthesis Inhibition

| Compound ID (from source) | Substituent (R) on N-phenyl ring | Pyrazine Ring Substituent (X) | IC50 (mmol·dm⁻³) | Calculated log P | Reference |

|---|---|---|---|---|---|

| 2a | 2-CH3 | 6-Cl | 1.072 | 3.58 | researchgate.net |

| 2d | 3-CH3 | 6-Cl | 0.297 | 3.58 | researchgate.net |

| 2j | 3-Br | 6-Cl | 0.081 | 4.03 | researchgate.net |

| 2m | 3,5-CF3 | 6-Cl | 0.026 | 5.16 | researchgate.net |

| 2p | 2,6-(CH3)2 | 6-Cl | 0.649 | 3.18 | researchgate.net |

Role of Functional Group Modifications on Target Selectivity

Modifying functional groups on the pyrazine-2-carboxamide scaffold is a critical strategy for achieving selectivity towards a specific biological target. While the core structure provides a foundation for binding, targeted alterations can fine-tune interactions with the active site of an enzyme or receptor, thereby increasing potency for the desired target and reducing off-target effects.

A compelling example is the development of selective FGFR inhibitors. By systematically exploring different linkers and electrophile moieties attached to a pyrrolopyrazine carboxamide core, researchers identified an aniline (B41778) α-fluoroacrylamide as a highly effective covalent warhead. nih.gov This modification led to a compound that potently and selectively inhibited FGFR2 and FGFR3 while sparing FGFR1 and FGFR4, which are associated with dose-limiting toxicities like hyperphosphatemia. nih.gov

In another study on FGFR inhibitors, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed. The introduction of the 3-amino group was a key modification, and further substitutions on this amine group or on the pyrazine ring allowed for the optimization of activity and selectivity. acs.orgnih.gov

Pharmacophore Identification for Optimized Pyrazine-2-carboxamide Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Identifying the pharmacophore for a class of compounds like pyrazine-2-carboxamides is a key step in rational drug design, enabling the creation of new, more potent, and selective molecules.

For pyrazine-2-carboxamide derivatives, the core structure itself—comprising the pyrazine ring, the amide linker, and the N-phenyl group—forms the basic framework of the pharmacophore. The key features typically include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazine ring and the carbonyl oxygen of the amide group are crucial hydrogen bond acceptors.

Hydrogen Bond Donor: The amide N-H group acts as a vital hydrogen bond donor.

Aromatic/Hydrophobic Regions: The pyrazine and phenyl rings provide aromatic and hydrophobic surfaces for van der Waals and π-π stacking interactions within the target's binding pocket.

Specific studies have refined this general model for different targets. In the development of neuropeptide S receptor (NPSR) antagonists, a pharmacophore model was developed based on the oxazolo[3,4-a]pyrazine scaffold. This model helped in understanding the SAR and guided the design of potent antagonists. acs.org Although a different scaffold, the principles of identifying key interaction points are transferable.

Computational docking studies for antimycobacterial pyrazinamide (B1679903) derivatives targeting the InhA enzyme revealed the critical role of the carboxamide group. Its orientation allows the carbonyl group to form a close interaction with Tyr158 and NAD+ in the enzyme's active site, highlighting this feature as a key pharmacophoric element. mdpi.com For FGFR inhibitors, the hinge-binding motif provided by the pyrazine core, combined with specific substitutions that occupy other pockets of the ATP-binding site, defines the pharmacophore for this target class. nih.gov The precise arrangement and nature of substituents on the phenyl ring further refine the pharmacophore, dictating the potency and selectivity of the final compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting the interaction between a drug candidate and its protein target.

In a notable study, N-(4-ethylphenyl)pyrazine-2-carboxamide was investigated for its potential as an antitubercular agent through molecular docking. The compound was docked against the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis (PDB ID: 4DRE), an enzyme known as InhA.

Identification of Key Binding Site Residues and Interaction Motifs

Molecular docking simulations for pyrazine-2-carboxamide derivatives typically reveal interactions with key amino acid residues within the target's active site. These interactions, which stabilize the ligand-protein complex, often include hydrogen bonds and hydrophobic interactions. For instance, in studies of similar pyrazine (B50134) carboxamides, hydrogen bonds commonly form between the ligand and residues such as proline and methionine, while hydrophobic interactions occur with residues like isoleucine. While the specific residues interacting with this compound within the InhA active site are not detailed in the available literature, the docking process models these precise types of interactions to determine the most stable binding conformation.

Prediction of Binding Affinities and Orientations

The primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or binding energy, which indicates the strength of the ligand-receptor interaction. For this compound, docking studies against the M. tuberculosis InhA protein were performed to determine its potential binding interaction. The geometry of the ligand was optimized using the semi-empirical AM1 method before docking. The simulation, conducted using the MolDock SE algorithm, aimed to identify the most likely binding pose. The results were quantified using a "rerank score," which provides an estimate of the binding affinity.

| Compound | Target Protein | PDB ID | Docking Score (Rerank Score, kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis InhA | 4DRE | -86.4047 | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations provide valuable insights into a compound's reactivity, stability, and spectroscopic properties. While DFT studies have been conducted on many pyrazine carboxamide derivatives, specific published data for this compound is limited in the reviewed literature. The following sections describe the types of analyses that are typically performed.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov For pyrazine derivatives, FMO analysis helps to understand their electronic properties and potential for charge transfer within the molecule. nih.gov However, specific HOMO and LUMO energy values for this compound are not available in the cited research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). This information is vital for predicting how a molecule will interact with other molecules, particularly biological receptors, and for understanding sites susceptible to electrophilic and nucleophilic attack. For many biologically active compounds, the MEP map provides crucial clues about potential hydrogen bonding sites and other non-covalent interactions. A detailed MEP map for this compound has not been described in the available literature.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within DFT to describe the reactivity of different atomic sites within a molecule. These local reactivity descriptors identify which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks. This analysis provides a more detailed picture of reactivity than MEP maps alone by quantifying the sensitivity of an atom's electron density to a change in the total number of electrons. This tool is particularly useful for understanding the chemical behavior and potential metabolic fate of a molecule. Specific Fukui function calculations for this compound are not present in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational flexibility and structural stability of a compound. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target.

Conformational Analysis: The conformation of this compound is determined by the rotational freedom around the single bonds connecting the pyrazine ring, the carboxamide linker, and the ethylphenyl group. The dihedral angle between the pyrazine and the phenyl rings is a key conformational parameter. Studies on structurally similar compounds, such as N-(4-bromophenyl)pyrazine-2-carboxamide, have shown that the molecule tends to adopt a nearly planar conformation. nih.gov In this related molecule, the planarity is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and one of the pyrazine nitrogen atoms, forming a stable five-membered ring structure (S(5) motif). nih.gov MD simulations for this compound would likely show similar stabilizing intramolecular interactions, leading to a predominantly planar arrangement of the core structure in its lowest energy state. The simulations would also explore fluctuations around this low-energy conformation and identify other accessible conformational states. researchgate.net

| Parameter | Description | Expected Finding/Significance | Reference |

|---|---|---|---|

| Dihedral Angle (Pyrazine-Phenyl) | The angle between the planes of the pyrazine and the ethylphenyl rings. | Indicates the degree of planarity. A smaller angle suggests a more planar and potentially more rigid conformation. | nih.gov |

| Intramolecular Hydrogen Bonds | Hydrogen bonds forming within the molecule, typically between the amide N-H and a pyrazine nitrogen. | Contributes significantly to conformational stability, favoring a planar structure. | nih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations over time. | A low and stable RMSD value indicates structural stability of the molecule or a molecule-protein complex. | nih.gov |

| Potential Energy | The total energy of the system throughout the simulation. | Lower and stable potential energy values correspond to more stable conformations. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, which helps in prioritizing candidates for synthesis and testing, thereby saving time and resources. jocpr.commdpi.com

Model Development: To develop a QSAR model for a series of N-phenylpyrazine-2-carboxamide derivatives, the following steps are typically undertaken:

Data Set Collection: A dataset of compounds with experimentally determined biological activity (e.g., IC₅₀ values for enzyme inhibition or herbicidal activity) is compiled. mdpi.comnih.gov

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govmdpi.com

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not overfitted. researchgate.netmdpi.com

Predictive Applications: For this compound, a QSAR model could predict its potential for various biological activities based on models built from related pyrazine carboxamides. For example, studies on substituted N-phenylpyrazine-2-carboxamides have investigated their herbicidal activity by measuring the inhibition of the oxygen evolution rate in chloroplasts. nih.govresearchgate.net Another study developed QSAR models for pyrimidine (B1678525) and triazine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). researchgate.net Such models reveal which structural features are crucial for activity. For instance, a QSAR model might indicate that the presence and position of the ethyl group on the phenyl ring are critical for high potency, perhaps by enhancing hydrophobic interactions in the target's active site. The model could also highlight the importance of the pyrazine nitrogen atoms for hydrogen bonding. researchgate.net

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target protein. | nih.gov |

| Electronic | Partial Atomic Charges | Determines electrostatic and hydrogen bonding interactions. | researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes and interaction with polar residues. | researchgate.net |

| Steric | Molecular Refractivity (MR) | Relates to molecular volume and polarizability, affecting how the molecule fits into a binding site. | nih.gov |

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential pharmacokinetic profile of a compound. frontiersin.org These predictions help to identify molecules with favorable drug-like properties and flag potential liabilities. Various computational tools and models, such as SwissADME and pkCSM, are used for these predictions. frontiersin.orgveterinarypaper.com

Predicted ADME Profile: For this compound, a general in silico ADME profile can be predicted based on its structure.

Absorption: Predictions for properties like intestinal absorption and Caco-2 cell permeability indicate how well the compound might be absorbed after oral administration. frontiersin.org Lipophilicity, measured by LogP, and water solubility are key determinants. Compounds in the N-phenylpyrazine-2-carboxamide series are often characterized by limited water solubility. mdpi.com Adherence to Lipinski's "Rule of Five" is a common filter for oral bioavailability; compounds that satisfy these rules are more likely to be orally active. veterinarypaper.com

Distribution: The extent of distribution in the body can be estimated by predicting parameters like plasma protein binding and blood-brain barrier (BBB) penetration. veterinarypaper.com The Topological Polar Surface Area (TPSA) is a useful predictor for BBB penetration. researchgate.net

Metabolism: In silico models can predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). frontiersin.org Identifying potential interactions with CYPs is crucial to avoid drug-drug interactions.

Excretion: General predictions can be made about the likely route and rate of clearance from the body. frontiersin.org

| ADME Property | Parameter | Predicted Outcome | Significance | Reference |

|---|---|---|---|---|

| Absorption | Lipinski's Rule of Five | Likely Compliant | Indicates potential for good oral bioavailability. | veterinarypaper.com |

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. | frontiersin.org | |

| Water Solubility | Low to Moderate | May impact dissolution and absorption. | mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for central nervous system effects. | veterinarypaper.com |

| P-glycoprotein Substrate | No | If not a substrate, it is less likely to be actively effluxed from cells. | frontiersin.org | |

| Metabolism | CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. | veterinarypaper.com |

Mechanistic Insights and Cellular Pathway Modulation

Elucidation of Specific Protein Targets and Enzymes

There is no available data identifying the specific protein targets or enzymes with which N-(4-ethylphenyl)pyrazine-2-carboxamide interacts.

Modulation of Intracellular Signaling Pathways

Information regarding the modulation of any intracellular signaling pathways by this compound is not present in the current body of scientific literature.

Biochemical Cascade Inhibition and Activation

There are no research findings that describe the inhibition or activation of any biochemical cascades by this compound.

Future Research Directions and Therapeutic Advancement

Rational Design of Next-Generation Pyrazine-2-carboxamide Analogues

The rational design of new analogues based on the N-(4-ethylphenyl)pyrazine-2-carboxamide core is a critical step toward enhancing potency, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of structure-activity relationships (SAR), which can be elucidated through systematic modification of the lead compound. nih.gov Computational modeling and fragment-based design strategies are central to this effort. nih.govacs.org

Key strategies for analogue design include:

Modification of the Phenyl Ring: The 4-ethylphenyl moiety offers multiple sites for modification. Altering the nature, size, and position of substituents can significantly impact target binding and lipophilicity. For instance, replacing the ethyl group with other alkyl chains, halogens, or hydrogen-bonding groups could modulate biological activity. researchgate.net

Substitution on the Pyrazine (B50134) Ring: The pyrazine ring itself can be substituted to fine-tune electronic properties and create new interaction points with biological targets. Introducing small groups at available positions on the pyrazine core has been shown to influence the activity of related compounds. mdpi.comresearchgate.net

Amide Linker Modification: The carboxamide linker is crucial for the molecule's structural integrity. While often conserved, subtle modifications such as bioisosteric replacement could alter conformational preferences and metabolic stability.

Computational docking studies can be employed to predict how newly designed analogues will bind to specific protein targets, guiding the synthetic chemistry toward compounds with the highest probability of success. nih.govnih.gov This in-silico approach accelerates the design-synthesize-test cycle, making the discovery process more efficient.

| Molecular Scaffold Component | Design Strategy | Potential Outcome | Relevant Research Principle |

|---|---|---|---|

| 4-ethylphenyl Group | Vary alkyl substituent (e.g., methyl, propyl, trifluoromethyl) | Optimize hydrophobic interactions; improve metabolic stability | Structure-Activity Relationship (SAR) Studies nih.gov |

| Phenyl Ring | Introduce electron-withdrawing or -donating groups | Modulate binding affinity and electronic properties | QSAR and Lipophilicity Correlation researchgate.netresearchgate.net |

| Pyrazine Ring | Addition of substituents (e.g., chloro, methyl) | Enhance target selectivity and cell permeability | Bioisosteric Replacement researchgate.net |

| Amide Linker | Conformational constraint or bioisosteric replacement (e.g., with oxadiazole) | Improve bioavailability and metabolic profile | Fragment Recombination acs.org |

Exploration of Novel Biological Targets and Therapeutic Indications

The pyrazine-2-carboxamide chemical class has demonstrated activity against a diverse array of biological targets, suggesting that this compound and its future analogues could be relevant for multiple diseases. researchgate.netnih.gov While the famed anti-tuberculosis drug Pyrazinamide (B1679903) is a notable member of this family, recent research has expanded the therapeutic horizon to oncology, infectious diseases, and agriculture. nih.govacs.orgresearchgate.net

Potential therapeutic areas for exploration include:

Oncology: Derivatives of pyrazine-2-carboxamide have been developed as potent inhibitors of key cancer-related kinases such as Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govacs.org Future research could screen this compound analogues against a panel of cancer-associated kinases and other signaling proteins. researchgate.net

Antibacterial Agents: Beyond mycobacteria, there is an urgent need for novel antibiotics against drug-resistant pathogens. Some pyrazine carboxamides have been investigated as inhibitors of bacterial DNA gyrase, a validated target. mdpi.com Analogues could be tested against clinically important strains, including extensively drug-resistant (XDR) bacteria. mdpi.com

Antifungal and Herbicidal Activity: Research has shown that certain N-phenylpyrazine-2-carboxamides inhibit photosynthesis or act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mechanism used in modern fungicides. mdpi.comacs.orgnih.gov This opens a potential avenue for developing agricultural or antifungal agents.

| Biological Target Class | Specific Example | Therapeutic Indication | Supporting Evidence |

|---|---|---|---|

| Protein Kinases | ALK, FGFR | Non-Small Cell Lung Cancer, various solid tumors | Pyrazine-2-carboxamide derivatives identified as inhibitors nih.govnih.gov |

| Bacterial Enzymes | DNA Gyrase, Pyrazinamidase | Bacterial Infections (including Tuberculosis) | Activity shown in related compounds mdpi.comresearchgate.net |

| Metabolic Enzymes | Succinate Dehydrogenase (SDH) | Fungal Infections (Agriculture) | Pyrazine-carboxamide scaffold used in SDHIs acs.org |

| Viral Polymerases | RNA-dependent RNA polymerase (RdRp) | Viral Infections (e.g., Influenza) | The pyrazine drug Favipiravir targets RdRp nih.gov |

Development of Advanced Preclinical Assessment Methodologies

To accurately predict the clinical potential of newly synthesized analogues, it is essential to move beyond traditional preclinical testing methods. mdpi.com Advanced methodologies can provide deeper insights into a compound's efficacy, mechanism of action, and pharmacokinetic profile early in the development process. wuxiapptec.comfrontiersin.org

Future preclinical assessments for this compound series should incorporate:

High-Throughput Screening (HTS): Miniaturized assays to rapidly evaluate large libraries of analogues against specific targets, enabling efficient identification of promising hits. arnoldgroup.org

Advanced Cell Culture Models: Utilizing 3D cell cultures, such as spheroids or organoids, can better mimic the in vivo tumor microenvironment or tissue architecture compared to traditional 2D cell monolayers. mdpi.com This provides a more accurate assessment of drug efficacy.

In Vitro ADME Assays: Early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. wuxiapptec.com Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive permeability, while studies using liver microsomes can assess metabolic stability. arnoldgroup.orgnih.gov

Bioanalytical Techniques: Robust bioanalytical methods are required to accurately measure drug concentrations in biological samples from in vivo studies, which is fundamental for understanding pharmacokinetics. wuxiapptec.com

Synergistic Approaches with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the synergistic potential of this compound analogues with existing drugs could unlock new treatment paradigms, enhance efficacy, and overcome drug resistance.

Promising synergistic strategies include:

Combination with Chemotherapy or Targeted Agents: In an oncology context, a pyrazine-2-carboxamide derivative acting as a kinase inhibitor could be combined with standard cytotoxic chemotherapy or other targeted therapies to attack cancer cells through multiple pathways.

Overcoming Antibiotic Resistance: The prototypical pyrazine drug, pyrazinamide, is a critical component of the multi-drug regimen for treating tuberculosis. researchgate.net Similarly, new analogues could be evaluated in combination with other antibiotics to tackle resistant bacterial strains.

Coordination Chemistry: The pyrazine-carboxamide scaffold can act as a ligand to form metal complexes (e.g., with Ruthenium). ncn.gov.plrsc.org Such complexes can possess unique biological activities and mechanisms of action distinct from the parent organic molecule, offering a novel approach to drug design and potential synergistic effects. ncn.gov.pl

The rationale for combination therapy is to achieve a greater therapeutic effect than the sum of the individual agents, potentially allowing for lower doses and reduced toxicity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and prediction of molecular properties. nih.gov Integrating these technologies into the development pipeline for this compound can significantly accelerate progress.

Applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data from pyrazine-carboxamide compounds to predict the biological activity, toxicity, and ADME properties of novel, untested analogues. oup.combiorxiv.org This allows for virtual screening of thousands of potential structures to prioritize the most promising candidates for synthesis.

Target Identification: AI can analyze biological data to identify novel protein targets for which this chemical scaffold might have a high binding affinity. nih.gov

Resistance Prediction: For infectious diseases, ML algorithms, particularly deep convolutional neural networks (DCNN), have been used to predict drug resistance based on pathogen genomic data, as demonstrated in studies on pyrazinamide resistance in Mycobacterium tuberculosis. nih.gov This approach could help in designing analogues that are less susceptible to known resistance mechanisms.

Image-Based Screening: AI-powered analysis of cellular images can determine a compound's mechanism of action by comparing its induced cytological profile to those of known drugs, a technique that has been successfully applied to mycobacteria. news-medical.net

By leveraging AI and ML, researchers can navigate the complex, multidimensional challenge of drug discovery with greater speed and precision, ultimately reducing the time and cost required to bring a new therapeutic agent to the clinic. nih.gov

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-(4-ethylphenyl)pyrazine-2-carboxamide and its derivatives?

Answer:

The compound is typically synthesized via carbodiimide-mediated coupling. For example, pyrazine-2-carboxylic acid derivatives are reacted with substituted anilines (e.g., 4-ethylaniline) using DCC/DMAP as coupling agents, yielding carboxamide products with moderate to high yields (60–85%) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/alkyl substituents to the pyrazine core post-synthesis . Key steps include:

- Activation: Use of DCC/DMAP for carboxylate activation.

- Coupling: Reaction at ambient or elevated temperatures (e.g., 60°C) in anhydrous solvents (e.g., DMF).

- Purification: Column chromatography or recrystallization for isolating pure products.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy: Confirms amide bond formation (N–H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) .

- NMR: ¹H/¹³C NMR identifies substituent integration (e.g., ethyl group protons at δ ~1.2–1.4 ppm, aromatic protons at δ ~7.0–8.5 ppm) .

- Elemental Analysis: Validates purity and stoichiometry (e.g., C: 67.55%, H: 7.17%, N: 19.59% for N-(4-ethylphenyl)-5-(propylamino)pyrazine-2-carboxamide) .

- Mass Spectrometry: ESI-MS or HRMS confirms molecular ion peaks and fragmentation patterns.

Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) influence the antimycobacterial activity of this compound derivatives?

Answer:

Systematic SAR studies reveal:

| Substituent | MIC (M. tuberculosis) | Key Insight |

|---|---|---|

| 5-(Propylamino) | ≤2 mg/L | Shorter chains enhance permeability |

| 5-(Octylamino) | Inactive | Long chains reduce solubility |

| 4-Trifluoromethylphenyl | ≤2 mg/L | Electron-withdrawing groups improve target affinity |

Derivatives with small alkylamino groups (e.g., propyl) or electron-deficient aryl substituents (e.g., CF₃) show optimal activity, likely due to enhanced membrane penetration and target binding .

Advanced: What experimental approaches resolve contradictions in biological activity data across different mycobacterial strains?

Answer:

Discrepancies in MIC values (e.g., high activity against M. tuberculosis but low efficacy against M. avium) require:

- Strain-Specific Assays: Tailor media (e.g., Middlebrook 7H9 for M. tuberculosis) and incubation conditions .

- Target Profiling: Use knockout mutants or enzymatic assays to identify strain-specific target vulnerabilities (e.g., pyrazinamide activation pathways) .

- Resistance Studies: Test for efflux pump overexpression or mutations in putative targets (e.g., pncA gene) .

Advanced: How can computational methods guide the rational design of this compound-based enzyme inhibitors?

Answer: